Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate
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Overview
Description
Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is a chemical compound belonging to the class of pyrazolo[1,5-A]pyrimidines. This compound is characterized by its bromo and chloro substituents on the pyrazolo[1,5-A]pyrimidine core, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst may be necessary to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: The bromo and chloro substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromo or chloro substituents.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They may serve as lead compounds for the development of new drugs targeting diseases such as cancer and neurodegenerative disorders.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
2-Bromo-5-chloropyrazolo[1,5-A]pyrimidine
Methyl 2-bromo-5-chloropyrazolo[1,5-A]pyrimidine-4-carboxylate
Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-4-carboxylate
Uniqueness: Methyl 2-bromo-7-chloropyrazolo[1,5-A]pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrazolo[1,5-A]pyrimidine core. This distinct structure influences its reactivity and biological activity, setting it apart from other similar compounds.
Biological Activity
Methyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS: 2035422-57-0) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activities. This compound has been explored for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds within this class could serve as effective inhibitors of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibroblast) cells. The mechanism of action is thought to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. In particular, studies have highlighted its ability to inhibit protein kinases, which are crucial in cellular signaling pathways related to growth and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Photophysical Properties
Additionally, this compound exhibits favorable photophysical properties, making it a candidate for optical applications. Its ability to act as a lipid droplet biomarker in cellular imaging further emphasizes its versatility in biological research .
Synthesis and Derivatives
The synthesis of this compound typically involves reactions between various electrophiles and pyrazole derivatives. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound with high yields .
Table of Synthetic Routes
Synthetic Route | Yield (%) | Conditions |
---|---|---|
Reaction with β-dicarbonyls | 88–96% | Microwave irradiation at 180 °C |
Coupling with β-enaminones | 80–87% | Reflux in acetic acid for 3 hours |
Study on Anticancer Activity
In a recent study published in MDPI, researchers evaluated the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells in vitro . The study concluded that the structural features of these derivatives contribute to their biological activity.
Properties
Molecular Formula |
C8H5BrClN3O2 |
---|---|
Molecular Weight |
290.50 g/mol |
IUPAC Name |
methyl 2-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H5BrClN3O2/c1-15-8(14)4-2-6(10)13-7(11-4)3-5(9)12-13/h2-3H,1H3 |
InChI Key |
VWUWTMWBPSLGRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC(=NN2C(=C1)Cl)Br |
Origin of Product |
United States |
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